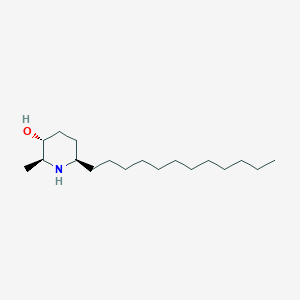

(+)-Deoxocassine

Description

Natural Product Origin and Classification within Alkaloid Chemistry

Classification as a cis-2-methyl-6-substituted piperidin-3-ol alkaloid family member.

(+)-Deoxocassine is classified as a member of the cis-2-methyl-6-substituted piperidin-3-ol family of alkaloids. nih.govevitachem.com This classification is based on its core chemical structure, which features a piperidine (B6355638) ring with specific substitutions at the second, third, and sixth positions. The "cis" designation refers to the stereochemical arrangement of the substituents on the piperidine ring, indicating that the methyl group at the second position and the substituent at the sixth position are on the same side of the ring. This specific three-dimensional arrangement is a defining characteristic of this alkaloid family. nih.gov The molecular formula for this compound is C₁₈H₃₇NO, and it has a molecular weight of 283.49 g/mol . smolecule.com The structure contains three stereocenters, which means there are eight possible stereoisomers. evitachem.comsmolecule.com The all-cis configuration is considered crucial for its biological activity. evitachem.comsmolecule.com

Naturally occurring alkaloid found in Cassia and Prosopis species.

This alkaloid is found in nature, primarily within plants of the Cassia and Prosopis genera. nih.govevitachem.comnih.gov These plants are distributed in various parts of the world, including tropical Asia, North America, and East Africa. nih.govnih.gov Researchers have isolated this compound and related alkaloids from the leaves and twigs of these plants. nih.govacs.org The presence of these complex molecules in various plant species highlights the rich chemical diversity found in the natural world. nih.govwikipedia.orgscirp.org

Academic Significance and Research Impetus for Complex Molecular Architectures

Interest in synthetic organic chemistry due to complex structure.

The intricate and specific three-dimensional structure of this compound has made it a compelling target for total synthesis by organic chemists. evitachem.comsmolecule.com The challenge of constructing such a complex molecule with precise control over its stereochemistry drives innovation in synthetic methodologies. nih.govmedhealthreview.comacs.orgrice.eduresearchgate.net Successfully synthesizing natural products like this compound not only demonstrates the power of modern synthetic techniques but also allows for the production of these compounds in the laboratory, which can be crucial for further study, especially when they are scarce in their natural sources. researchgate.net The development of synthetic routes to polysubstituted piperidines, in general, remains a significant challenge in organic chemistry. nih.gov

Potential as a scaffold for developing new biologically active compounds.

Beyond the challenge of its synthesis, this compound is significant due to its potential as a molecular scaffold. evitachem.commdpi.com A scaffold, in this context, is a core molecular structure upon which new compounds can be built through chemical modifications. georgiasouthern.edu The piperidine ring system is a common feature in many biologically important compounds. nih.gov By using the this compound structure as a starting point, chemists can create a library of related molecules with varied functionalities. rsc.orgacs.orgscielo.br This approach, often referred to as biology-oriented synthesis (BIOS), is a powerful strategy in drug discovery for exploring new chemical space and identifying compounds with novel or enhanced biological activities. rsc.orgnih.gov

Role as a Chiral Scaffold in Advanced Organic Synthesis.

The chirality of this compound, meaning it exists as one of a pair of non-superimposable mirror-image molecules, makes it a valuable chiral scaffold in advanced organic synthesis. evitachem.combeilstein-journals.orgresearchgate.net Chiral molecules are of immense importance in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The use of a chiral building block like this compound allows for the synthesis of new, complex molecules with a predefined three-dimensional structure. beilstein-journals.org This stereocontrol is critical in designing compounds that can interact specifically with biological targets, such as enzymes and receptors, which are themselves chiral. researchgate.net The synthesis of both enantiomers, (+)- and (-)-deoxocassine, is often a focus of research to understand how stereochemistry impacts their properties. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H37NO |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

(2S,3R,6R)-6-dodecyl-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h16-20H,3-15H2,1-2H3/t16-,17+,18+/m0/s1 |

InChI Key |

FJQJNVCOIJSMGZ-RCCFBDPRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)C)O |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)C)O |

Origin of Product |

United States |

Natural Abundance and Biosynthetic Research

Plant Sources and Isolation Methodologies in Natural Products Chemistry

(+)-Deoxocassine is a cis-2-methyl-6-substituted piperidin-3-ol alkaloid. smolecule.comevitachem.com It is primarily extracted from plants of the Cassia and Prosopis genera, with notable concentrations found in Cassia houx and Cassine orientalis. smolecule.comkew.org These plants are often found in eastern Asia and have a history of use in traditional medicine. smolecule.com The isolation of this compound and related alkaloids is a key area of study in natural products chemistry.

The study of this compound is significant for understanding the broader family of piperidine (B6355638) alkaloids found in Cassia and Prosopis species. evitachem.comresearchgate.net These alkaloids, including cassine, spectaline, and juliflorine, exhibit a range of biological activities and have complex chemical structures that are of interest to synthetic chemists. wjarr.comnih.govru.nlnih.govunesp.br The investigation into these compounds contributes to the discovery of new natural products and potential therapeutic agents. researchgate.netremedypublications.com

The table below provides a summary of key alkaloids found in these genera.

| Alkaloid Name | Plant Source(s) | Reference(s) |

| This compound | Cassia houx, Cassine orientalis, Prosopis species | smolecule.comevitachem.com |

| Cassine | Senna racemosa, Cassia spectabilis | unesp.brresearchgate.netacs.org |

| Spectaline | Cassia spectabilis | ru.nlnih.gov |

| Juliflorine | Prosopis juliflora | wjarr.comijnrd.org |

Exploration of Putative Biosynthetic Pathways to this compound and Related Piperidine Alkaloids

The biosynthesis of this compound and other piperidine alkaloids is a complex process that is still under investigation. Research suggests that these compounds are derived from the lysine (B10760008) amino acid pathway, which is part of the larger acetic acid or polyketide metabolic pathway. wjarr.comresearchgate.net This pathway is one of the two major biosynthetic routes for producing metabolites in plants like Prosopis juliflora, the other being the shikimic acid pathway. wjarr.comresearchgate.net

The formation of the characteristic piperidine ring of these alkaloids is a key area of research. nih.govresearchgate.net Synthetic chemists have developed various methods to construct this heterocyclic system, providing insights into potential biological mechanisms. researchgate.netru.nlresearchgate.netnih.gov For instance, the aza-Achmatowicz oxidative rearrangement has been employed in the laboratory synthesis of deoxocassine (B1246555) and other related alkaloids, suggesting a possible type of reaction that could occur in nature. evitachem.comnih.gov

Further research is needed to fully elucidate the specific enzymes and intermediate compounds involved in the biosynthesis of this compound within the plant. remedypublications.comresearchgate.net Understanding these pathways could enable the biotechnological production of these valuable alkaloids.

Advanced Structural Elucidation and Stereochemical Characterization

Determination of Absolute and Relative Stereochemistry

The structural backbone of (+)-Deoxocassine is a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. The specific arrangement and orientation of the substituents on this ring define its unique chemical properties.

This compound is a member of the cis-2-methyl-6-substituted piperidin-3-ol family of alkaloids. evitachem.comsmolecule.com Its molecular framework is characterized by a piperidine ring featuring a hydroxyl (-OH) group at the 3-position, a methyl (-CH3) group at the 2-position, and a long dodecyl alkyl chain at the 6-position. evitachem.com The systematic name for this compound, reflecting this substitution pattern, is (2R,3R,6S)-6-dodecyl-2-methyl-3-piperidinol. evitachem.com

The carbon atoms at positions 2, 3, and 6 of the piperidine ring in this compound are chiral centers, also known as stereocenters. evitachem.comsmolecule.com Each of these stereocenters can exist in one of two possible configurations (R or S). Consequently, with three stereocenters, there are 2^3, or eight, possible stereoisomers for a molecule with this connectivity. evitachem.comsmolecule.com Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org

Among the eight possible stereoisomers, the naturally occurring and biologically active form of deoxocassine (B1246555) possesses an "all-cis" relative configuration. evitachem.comsmolecule.com This means that the substituents at the 2, 3, and 6 positions of the piperidine ring are all on the same side of the ring. This specific spatial arrangement is critical for its biological activity, highlighting the high degree of stereochemical control required for molecular recognition and interaction with biological targets. evitachem.comsmolecule.com

State-of-the-Art Spectroscopic and Spectrometric Techniques in Structure Determination

The elucidation of the complex structure of this compound and other natural products relies heavily on modern spectroscopic and spectrometric methods. These techniques provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for determining the structure of organic molecules. nih.govlibretexts.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the deduction of the molecular skeleton and the relative positions of functional groups. youtube.comyoutube.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing connectivity between atoms in complex molecules like this compound. openpubglobal.com

To enhance the sensitivity and resolution of NMR experiments, especially for complex molecules or samples available in small quantities, high-field NMR magnets and cryogenic probes are employed. nih.govopenpubglobal.com High-field magnets increase the separation between different signals in the spectrum, leading to better resolution. openpubglobal.com Cryogenic probes, which cool the detection electronics to very low temperatures, significantly reduce thermal noise and thereby increase the signal-to-noise ratio. pnas.orgrsc.org This enhanced sensitivity is crucial for detecting weak signals and for performing more complex 2D NMR experiments that are essential for the complete structural assignment of natural products like this compound. nih.govmdpi.com The combination of high-field magnets and cryogenic probes has revolutionized the field of natural product analysis, enabling the detailed structural elucidation of intricate molecules from minute amounts of material. nih.govpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Utilization of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. emerypharma.com One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the chemical environment of hydrogen and carbon atoms within the molecule. emerypharma.comfrontiersin.org For instance, in the ¹H NMR spectrum of a related compound, specific signals can be assigned to methyl groups and protons adjacent to nitrogen or oxygen atoms based on their chemical shifts and multiplicities. acs.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. emerypharma.comslideshare.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal which protons are neighbors in the molecular structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

By analyzing the correlations in these 2D spectra, the complete carbon skeleton and the relative positions of substituents can be determined.

Below is a table summarizing typical NMR data that would be used in the structural analysis of this compound and related piperidine alkaloids.

Mass Spectrometry (MS).

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. bioanalysis-zone.comlabmanager.com

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. bioanalysis-zone.comthermofisher.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). bioanalysis-zone.comchromatographyonline.com This precision allows for the calculation of a unique elemental composition. For instance, HRMS data for a related piperidine alkaloid, (-)-cassine, showed an (M+H)⁺ ion at m/z 298.2738, which corresponds to the calculated value of 298.2746 for the molecular formula C₁₈H₃₆NO₂. acs.org A similar approach would be used for this compound to confirm its molecular formula.

Chemical ionization (CI) is a soft ionization technique that results in less fragmentation compared to electron impact (EI) ionization. wikipedia.orgazom.com This is particularly advantageous for determining the molecular weight of a compound as it often produces a prominent protonated molecule [M+H]⁺, also known as a quasimolecular ion. azom.comumd.edu CIMS is well-suited for the analysis of non-volatile compounds and can provide valuable structural information through the study of the fragmentation patterns that do occur. taylorfrancis.com The choice of reagent gas, such as methane (B114726) or ammonia (B1221849), can influence the extent of fragmentation and the type of information obtained. wikipedia.orgazom.com

X-ray Crystallography for Crystalline Samples.

Computational Approaches in Structural Assignment

In modern natural product chemistry, computational methods play an increasingly important role in the structural assignment and stereochemical confirmation of complex molecules. nih.gov Techniques such as Density Functional Theory (DFT) can be used to predict the NMR chemical shifts and coupling constants for different possible stereoisomers of a molecule. researchgate.net By comparing the calculated spectroscopic parameters with the experimental data, the most likely structure can be identified. mit.edu This approach is particularly valuable when X-ray crystallography is not feasible or when NMR data alone is insufficient for a definitive assignment. chemistry-chemists.com

Table of Compounds

Application of state-of-the-art DFT software packages for carbon-13 NMR calculations.

The precise determination of the relative and absolute stereochemistry of this compound, a piperidine alkaloid with multiple stereocenters, presents a significant challenge that can be effectively addressed by coupling experimental NMR data with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting 13C NMR chemical shifts with a high degree of accuracy, thereby enabling the confident assignment of stereoisomers. derpharmachemica.comfrontiersin.org

The computational protocol for the stereochemical elucidation of this compound would involve the following steps:

Conformational Analysis: For each possible diastereomer of Deoxocassine, a thorough conformational analysis is performed to identify all low-energy conformers. scispace.comethz.chdrugdesign.org This is crucial as the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. nih.gov

Geometry Optimization: The geometry of each conformer is then optimized using a selected DFT functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, often incorporating a solvent model to simulate the experimental conditions. derpharmachemica.commdpi.com

NMR Chemical Shift Calculation: Following optimization, 13C NMR chemical shifts are calculated for each conformer, typically employing the Gauge-Including Atomic Orbital (GIAO) method. derpharmachemica.com This method has been shown to provide reliable predictions for a wide range of organic molecules, including heterocyclic systems. mdpi.comresearchgate.net

Boltzmann Averaging and Comparison: The calculated chemical shifts for each conformer are then averaged based on their calculated Boltzmann populations. The resulting theoretical 13C NMR spectrum for each potential diastereomer is compared with the experimental spectrum of this compound. The diastereomer whose calculated spectrum shows the best correlation with the experimental data is assigned as the correct structure. Statistical metrics such as the mean absolute error (MAE) and the coefficient of determination (R²) are often used to quantify the agreement between the theoretical and experimental data. frontiersin.org

This computational approach has been successfully applied to numerous piperidine alkaloids and other complex natural products, proving to be an invaluable adjunct to experimental data for resolving ambiguous stereochemical assignments. researchgate.netrsc.orgrsc.org

| Feature | Description |

| Computational Method | Density Functional Theory (DFT) |

| Typical Functional | B3LYP |

| Typical Basis Set | 6-311++G(d,p) |

| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) |

| Key Application | Prediction of 13C NMR chemical shifts to differentiate between possible stereoisomers. |

Methodological Challenges in Complex Natural Product Structure Elucidation.

The structural elucidation of complex natural products like this compound is fraught with challenges, even with the availability of modern analytical techniques.

One of the primary challenges lies in the unambiguous determination of relative and absolute stereochemistry, especially in acyclic chains or at multiple stereocenters within a flexible ring system. In the case of this compound, a 2,6-disubstituted piperidine, the relative stereochemistry of the substituents (cis or trans) significantly influences the conformational preference of the piperidine ring. The differentiation between cis and trans isomers can be challenging, as the coupling constants in the 1H NMR spectrum may not always be definitive. ipb.ptwits.ac.za Furthermore, the flexibility of the long alkyl side chain introduces additional conformational complexity, making NOE-based assignments difficult.

The synthesis of all possible diastereomers for comparative NMR analysis is often a laborious and time-consuming undertaking. Moreover, certain isomers may be thermodynamically prone to equilibration, further complicating their isolation and characterization. nih.gov For instance, the synthesis of 2,6-disubstituted piperidines can sometimes yield mixtures of cis and trans isomers, and their interconversion can be facile under certain conditions. wits.ac.za

Another significant challenge is the potential for structural misassignment when relying solely on NMR data without computational validation. Small, seemingly insignificant deviations between expected and observed NMR data can sometimes be overlooked, leading to an incorrect structural assignment. The use of DFT calculations, as described in the previous section, provides a crucial cross-validation of the proposed structure, significantly reducing the risk of such errors. frontiersin.org The holistic approach of combining advanced NMR experiments (e.g., NOESY, ROESY) with high-level computational modeling is therefore essential for the definitive and unambiguous structural elucidation of complex natural products like this compound. nih.govnih.gov

| Challenge | Description | Relevance to this compound |

| Stereochemical Ambiguity | Difficulty in definitively assigning relative and absolute configurations. | Differentiating between cis and trans isomers of the substituted piperidine ring and determining the stereochemistry of the flexible side chain. |

| Conformational Flexibility | Multiple low-energy conformations can coexist, complicating NMR data interpretation. | The piperidine ring and the long alkyl chain can adopt various conformations, making NOE-based analysis challenging. scispace.comnih.gov |

| Synthetic Difficulties | The synthesis of all possible stereoisomers for comparison is often impractical. | The stereocontrolled synthesis of specific piperidine diastereomers is a known synthetic challenge. nih.gov |

| Risk of Misassignment | Over-reliance on empirical NMR interpretation can lead to errors. | Computational validation using methods like DFT is crucial to avoid misinterpretation of subtle spectral features. frontiersin.org |

Sophisticated Synthetic Strategies for + Deoxocassine and Derivatives

Total Synthesis Approaches from Chiral Pool Precursors

The use of readily available chiral molecules as starting materials provides an efficient pathway to enantiomerically pure target molecules. Several successful total syntheses of (+)-Deoxocassine have commenced from common carbohydrates and amino acids.

A notable synthetic route to this compound originates from D-xylose, a readily available pentose (B10789219) sugar. rsc.orgrsc.org This strategy capitalizes on the inherent chirality of D-xylose to establish the stereocenters in the final product. Key transformations in this synthesis often involve the conversion of the sugar into a suitable intermediate that can undergo cyclization to form the piperidine (B6355638) ring. While specific details of a direct synthesis of this compound from D-xylose were not prominently available in the searched literature, the use of D-xylose as a precursor for complex molecules is a well-established strategy in organic synthesis. utrgv.edugrafiati.com

An alternative chiral pool starting material for the synthesis of this compound is the amino acid D-alanine. This approach utilizes the stereocenter of D-alanine to control the stereochemistry of the piperidine ring. A key step in this synthetic pathway is the intramolecular aminomercuration of an ε,ζ-unsaturated amine. This reaction facilitates the cyclization to form the 6-membered piperidine ring with the desired stereoconfiguration. The use of mercury-mediated cyclizations, while effective, requires careful handling due to the toxicity of mercury reagents.

Syntheses starting from D-glycals, which are unsaturated carbohydrate derivatives, offer another efficient route to this compound. nih.gov A pivotal transformation in this approach is the Ferrier rearrangement, a powerful reaction for the functionalization of glycals. wikipedia.org This rearrangement allows for the introduction of a nucleophile at the anomeric position with a concomitant allylic shift of the double bond. wikipedia.org Subsequent Grignard reactions on suitably functionalized intermediates derived from the Ferrier rearrangement product can be used to install the side chain of this compound. This strategy has been successfully applied to the synthesis of various 2-amino sugars and related compounds. nih.govnih.gov

| Starting Material | Key Reactions | Advantages |

| D-xylose | Cyclization Strategies | Readily available, inherent chirality |

| D-alanine | Intramolecular Aminomercuration | Utilizes amino acid chirality |

| D-glycals | Ferrier Rearrangement, Grignard Reaction | Efficient functionalization of unsaturated sugars |

Named Reactions and Rearrangements in Piperidine Ring Construction

The construction of the central piperidine ring is a critical aspect of any total synthesis of this compound. Several powerful named reactions have been instrumental in achieving this goal with high stereoselectivity.

The aza-Achmatowicz reaction is a key transformation for the synthesis of piperidine derivatives from furan (B31954) precursors. nih.govru.nlwikipedia.org This oxidative rearrangement converts a furfurylamine (B118560) into a dihydropyridinone, which serves as a versatile intermediate for the synthesis of various piperidine alkaloids, including this compound. nih.govx-mol.com The reaction proceeds by oxidation of the furan ring, followed by rearrangement to the six-membered heterocyclic system. wikipedia.orgrsc.org The resulting dihydropyridinone can be further elaborated to introduce the required substituents and establish the final stereochemistry of the target molecule. nih.gov

Key Features of the Aza-Achmatowicz Reaction:

Starting Material: Furfurylamine derivative nih.gov

Product: Dihydropyridinone nih.gov

Application: Construction of the piperidine ring in alkaloid synthesis nih.govrsc.org

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with excellent control over their location. byjus.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the Wittig reaction is crucial for the construction of the side chain, allowing for the stereoselective formation of the alkene moiety. total-synthesis.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions, providing access to either the (E)- or (Z)-alkene isomer. wikipedia.orgorganic-chemistry.org

General Scheme of the Wittig Reaction:

Aldehyde/Ketone + Phosphorus Ylide → Alkene + Triphenylphosphine oxide byjus.com

Alkyl Grignard Reactions in Synthetic Pathways

Alkyl Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgchemguide.co.uk In the context of this compound synthesis, they are utilized for their ability to add alkyl groups to electrophilic centers, a key step in building the carbon skeleton. These organomagnesium compounds are typically prepared by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will react with water. chemguide.co.uk Their utility lies in their reaction with carbonyl compounds, such as esters, to form tertiary alcohols after a second addition, or with carbon dioxide to yield carboxylic acids. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org This reactivity is fundamental in constructing the intricate framework of piperidine alkaloids.

SN2 Substitution of Mesylates by Azides

The introduction of a nitrogen functionality, essential for the piperidine ring, is often achieved through a nucleophilic substitution reaction. Mesylates, which are good leaving groups, are frequently employed for this purpose. In an SN2 (substitution nucleophilic bimolecular) reaction, an azide (B81097) ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bearing the mesylate group and displacing it. This reaction proceeds with an inversion of stereochemistry at the reaction center. The resulting azide can then be reduced to an amine, which is a precursor to the piperidine ring's nitrogen atom.

Reductive Amination for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and is pivotal in the synthesis of piperidine-containing compounds. researchgate.net This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the synthesis of piperidine rings, an intramolecular version of this reaction is often employed. A dicarbonyl compound can react with an amine source, like ammonia (B1221849) or a primary amine, to form the cyclic piperidine structure in a single step through a double reductive amination process. chim.itconsensus.app This method is highly efficient for constructing the heterocyclic core of molecules like this compound. researchgate.net

Key Intermediate Synthesis and Diversification

Chiral Epoxides as Vital Building Blocks for Piperidine Core Construction

Chiral epoxides are valuable three-membered cyclic ethers that serve as versatile building blocks in asymmetric synthesis. mdpi.comorganic-chemistry.org Their utility stems from the strain in the three-membered ring, which allows them to be opened by a variety of nucleophiles in a regio- and stereoselective manner. In the synthesis of piperidine alkaloids, chiral epoxides can be used to introduce stereocenters with high fidelity. youtube.com The epoxide ring can be opened by a nitrogen nucleophile, setting the stage for the formation of the piperidine ring with defined stereochemistry. The preparation of these chiral epoxides can be achieved through various methods, including the Sharpless asymmetric epoxidation of allylic alcohols. youtube.com

Utilization of (5S,6R)-6-Alkyl-5-benzyloxy-2-piperidinones as Key Intermediates for Stereoselective Alkylation

A significant advancement in the synthesis of this compound and related compounds has been the development and use of chiral piperidinone intermediates. Specifically, (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones have proven to be highly effective scaffolds. acs.orgnih.gov These intermediates are accessible through a regio- and diastereoselective reductive alkylation of (S)-3-benzyloxyglutarimide. acs.orgnih.gov The presence of the benzyloxy group at the C5 position and the alkyl group at the C6 position provides a well-defined stereochemical environment, which allows for subsequent stereoselective alkylations at other positions of the piperidine ring. This control over stereochemistry is crucial for the synthesis of the correct enantiomer of the target molecule.

Conversion of Ester Functionalities to Weinreb Amides for Versatile Side-Chain Introduction

To introduce the side chain of this compound or to create derivatives with different side chains, a reliable method for forming a carbon-carbon bond with a carbonyl group is necessary. Direct addition of Grignard or organolithium reagents to esters often leads to over-addition and the formation of tertiary alcohols. wikipedia.org The Weinreb-Nahm ketone synthesis provides a solution to this problem. wikipedia.org An ester functionality on a synthetic intermediate can be converted into a Weinreb amide (N-methoxy-N-methyl amide). semanticscholar.org These amides react with Grignard or organolithium reagents to form a stable tetrahedral intermediate that does not collapse until acidic workup. wikipedia.org This prevents the common over-addition problem and allows for the clean formation of a ketone, which can then be further manipulated to generate the desired side chain. wikipedia.orgsemanticscholar.org

Intramolecular aminomercuration for piperidine ring generation

The formation of the piperidine core is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are powerful tools for constructing such heterocyclic systems. Among these, intramolecular aminomercuration has emerged as a robust method for the stereocontrolled synthesis of substituted piperidines. This reaction typically involves the cyclization of an unsaturated amine onto a mercury(II)-activated alkene. The subsequent demercuration, usually achieved by reduction with sodium borohydride, yields the saturated heterocycle.

The stereochemical outcome of the cyclization is often highly predictable, making it attractive for natural product synthesis. For instance, a tandem Overman rearrangement and intramolecular amidomercuration sequence has been developed for the stereocontrolled synthesis of both cis- and trans-2,6-dialkylpiperidines. acs.org This methodology highlights the potential of mercury-mediated cyclizations to selectively generate the cis-2,6-substitution pattern present in this compound. The reaction proceeds through a chair-like transition state where the substituents can adopt pseudo-equatorial positions to minimize steric interactions, thus directing the stereochemical outcome.

While a specific application of intramolecular aminomercuration for the total synthesis of this compound has not been extensively documented, its utility in creating analogous cis-2,6-disubstituted piperidine systems makes it a highly relevant and powerful strategy. The choice of substrate and reaction conditions can be fine-tuned to favor the desired diastereomer, providing a viable pathway to the core structure of deoxocassine (B1246555) and its derivatives.

Stereoselective and Regioselective Methodologies

The complex architecture of this compound, featuring multiple stereocenters, necessitates the use of highly selective synthetic methods to ensure the correct spatial arrangement of substituents on the piperidine ring and the long alkyl side chain.

Development of efficient and stereoselective methodologies in organic chemistry

The synthesis of piperidine alkaloids is a fertile ground for the development and application of efficient and stereoselective methodologies. nih.gov The challenge lies in controlling the relative and absolute stereochemistry of the substituents. Strategies often rely on substrate control, where the inherent stereochemistry of a starting material dictates the outcome of subsequent transformations, or reagent control, where a chiral catalyst or reagent induces stereoselectivity. A successful total synthesis of this compound was achieved starting from the chiral pool material D-xylose, demonstrating a substrate-controlled approach where the stereocenters of the sugar precursor were translated into the final product's stereochemistry.

Control of stereochemistry to ensure desired configurations in multi-step synthesis

Maintaining stereochemical integrity throughout a multi-step synthesis is paramount. In the synthesis of complex molecules like this compound, each stereocenter must be set with precision. The synthesis of the related alkaloid (-)-cassine, which shares the same piperidine core stereochemistry, utilized a diastereoselective Pd(II)-catalyzed cyclization of an amino-alkene precursor. acs.org This key step established the cis-relationship between the C2 and C6 substituents with high selectivity (>49:1). Such methods, where a key cyclization or bond-forming reaction proceeds with high diastereoselectivity, are crucial for minimizing the formation of unwanted stereoisomers and simplifying purification efforts. The stereocontrol is often achieved by directing effects of existing functional groups or by the inherent conformational preferences of the transition state. acs.org

Regioselective ring-opening reactions with nucleophilic reagents

Regioselective ring-opening of strained heterocycles, such as epoxides or aziridines, is a powerful tactic in organic synthesis to introduce functional groups with defined stereochemistry. nih.govsemanticscholar.org This approach is particularly relevant for installing the C3-hydroxyl group of this compound. An epoxide precursor, for example, can be opened by a nucleophile at one of its two carbons. The regioselectivity of this attack (i.e., at the more or less substituted carbon) can be controlled by the choice of catalyst (acidic or basic conditions) and the nucleophile. libretexts.org This strategy allows for the creation of 1,2-aminoalcohols or 1,2-diols, which are key structural motifs in this compound. The inherent stereospecificity of the SN2-type ring-opening (inversion of configuration) provides a reliable method for transferring the stereochemistry of the epoxide to the final product. nih.gov Such reactions have been widely employed in the synthesis of various alkaloids and other natural products. semanticscholar.org

Diastereoselective reactions, including Brown's allylation and aldol-Tishchenko reactions

Diastereoselective reactions are essential for constructing the specific stereochemical relationships found in natural products.

Brown's Allylation: This reaction involves the addition of a chiral allylborane reagent to an aldehyde, creating a homoallylic alcohol with a high degree of enantioselectivity and diastereoselectivity. nih.gov The stereochemistry of the newly formed alcohol and the adjacent stereocenter is controlled by the chirality of the isopinocampheyl ligands on the boron reagent. This method is exceptionally useful for building carbon chains with predetermined stereochemistry. For example, it could be envisioned for the synthesis of the long alkyl side chain of this compound, where iterative allylations could build up the carbon backbone while setting the stereocenters.

Aldol-Tishchenko Reaction: The Aldol-Tishchenko reaction is a tandem process that combines an aldol (B89426) addition with a Tishchenko reduction, converting aldehydes and ketones into 1,3-diol monoesters with high diastereoselectivity. wikipedia.orgresearchgate.net This reaction is particularly powerful for creating anti-1,3-diol relationships, which can be a key structural element in polyketide-derived natural products. The reaction proceeds through a highly organized six-membered transition state, which accounts for the high stereocontrol. sci-hub.se The utility of this reaction in natural product synthesis is well-established for constructing stereotriads, where three contiguous stereocenters can be generated in a single step. researchgate.net

| Reaction | Key Feature | Typical Stereochemical Outcome |

| Brown's Asymmetric Allylation | Addition of chiral allylborane to an aldehyde | Formation of chiral homoallylic alcohols with high enantiomeric and diastereomeric excess. |

| Aldol-Tishchenko Reaction | Tandem aldol addition and Tishchenko reduction | Highly diastereoselective synthesis of 1,3-diol monoesters, often favoring the anti diastereomer. sci-hub.se |

Emerging Synthetic Technologies

The field of organic synthesis is continually evolving, with new technologies offering more efficient, sustainable, and scalable routes to complex molecules.

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. wikipedia.org This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and multi-step telescoping. rsc.org The synthesis of the alkaloid (±)-oxomaritidine has been achieved in a seven-step continuous flow process, demonstrating the power of this technology to rapidly assemble complex natural products from simple starting materials. rsc.org Applying flow chemistry to the synthesis of this compound could significantly reduce reaction times, improve yields, and facilitate purification by integrating in-line separation techniques.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild reaction conditions. nih.gov Lipases, esterases, and transaminases are increasingly used for the asymmetric synthesis of chiral building blocks for alkaloids. rsc.orgnih.gov For example, enzymes can be used for the kinetic resolution of racemic intermediates or the desymmetrization of meso-compounds to yield enantiopure piperidine derivatives. nih.gov A recent hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.gov Furthermore, combining biocatalytic C-H oxidation with radical cross-coupling reactions represents a modern approach to streamline the synthesis of complex piperidines. chemistryviews.org These emerging biocatalytic methods hold great promise for developing more sustainable and efficient synthetic routes to this compound and its analogues.

| Technology | Principle | Potential Advantage for this compound Synthesis |

| Flow Chemistry | Reactions in a continuously flowing stream. wikipedia.org | Increased efficiency, safety, scalability, and automation. rsc.org |

| Biocatalysis | Use of enzymes for chemical transformations. nih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.org |

One-pot sequential reactions under atmospheric hydrogen conditions for enhanced stereoselectivity and yield.semanticscholar.org

A highly stereoselective and efficient synthesis of this compound has been achieved through a one-pot, multi-reaction sequence starting from a chiral aziridine (B145994). semanticscholar.orgrsc.org This strategy is notable for its operational simplicity and high yield, conducting several transformations in a single reaction vessel under an atmosphere of hydrogen. semanticscholar.org

The synthesis commences with a chiral aziridine precursor appropriately functionalized with an alkynyl group at the C2 position. This precursor undergoes a sequence of four key reactions in one pot:

Reduction of the alkyne: The carbon-carbon triple bond in the side chain is fully saturated to the corresponding alkyl chain.

Reductive ring-opening of the aziridine: The strained three-membered ring is opened to form an amino alcohol intermediate.

Debenzylation: Removal of a benzyl (B1604629) protecting group from the nitrogen atom.

Intramolecular Reductive Amination: The resulting amino aldehyde cyclizes to form the desired cis-2,6-disubstituted piperidine ring of this compound.

| Feature | Description |

| Starting Material | Chiral aziridine with an alkynyl group at C2 |

| Key Reactions | Alkyne reduction, Aziridine ring-opening, Debenzylation, Intramolecular reductive amination |

| Reaction Condition | One-pot, atmospheric hydrogen |

| Key Advantage | High stereoselectivity and yield, operational simplicity |

Palladium(II)-catalyzed cyclization strategies for 2,6-disubstituted piperidine alkaloids.

Palladium(II)-catalyzed cyclization is a powerful method for the construction of 2,6-disubstituted piperidine rings, which form the core of many alkaloids, including analogues of this compound. nih.govresearchgate.net This strategy typically involves the intramolecular aminopalladation of an olefin. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

While a direct application to this compound is not extensively detailed in readily available literature, the synthesis of the closely related alkaloid (+)-spectaline provides a clear example of this methodology's potential. In these syntheses, a Pd(II) catalyst, such as PdCl2(MeCN)2, is used to effect the cyclization of an amino allylic alcohol precursor. The reaction proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted piperidine backbone.

The general approach involves the synthesis of a linear precursor containing a terminal alkene and a suitably protected amino group. Treatment with a Pd(II) catalyst induces an intramolecular attack of the nitrogen atom onto the palladium-activated alkene, leading to the formation of the piperidine ring. Subsequent reductive workup removes the palladium and furnishes the final product. The choice of solvent and protecting groups can also influence the stereoselectivity of the cyclization.

| Catalyst System | Substrate Type | Major Product Stereochemistry | Reference Alkaloid |

| PdCl2(MeCN)2 | Amino allylic alcohol | cis-2,6-disubstituted | (+)-Spectaline |

Ring-closing metathesis (RCM) for piperidine ring formation.wikipedia.org

Ring-closing metathesis (RCM) has emerged as a versatile and widely used strategy for the synthesis of a variety of cyclic compounds, including the piperidine rings found in alkaloids. wikipedia.orgdrughunter.com This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Schrock's catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene with the concomitant release of a small volatile alkene, such as ethylene. nih.govyoutube.com

In the context of synthesizing a this compound framework, the RCM approach would involve the preparation of a linear precursor containing two terminal alkene functionalities at appropriate positions to form a six-membered ring upon cyclization. The nitrogen atom of the future piperidine ring would be incorporated within this linear chain.

The key step is the RCM reaction itself, which forms an unsaturated piperidine precursor (a tetrahydropyridine). The double bond in the newly formed ring can then be readily reduced, often stereoselectively, to afford the saturated piperidine core of the target molecule. The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes. drughunter.com

| Catalyst | Description |

| Grubbs' Catalysts (1st and 2nd Generation) | Ruthenium-based catalysts with broad functional group tolerance. |

| Hoveyda-Grubbs' Catalysts | Modified ruthenium catalysts with enhanced stability and activity. |

| Schrock's Catalyst | Molybdenum-based catalyst, highly active but more sensitive to air and moisture. |

Multicomponent condensation approaches to chiral tetrahydropyridines.

Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecular scaffolds, such as tetrahydropyridines, which are valuable precursors to piperidine alkaloids like this compound. researchgate.net MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. researchgate.net

For the synthesis of chiral tetrahydropyridines, a common approach is a variation of the Hantzsch pyridine (B92270) synthesis or related condensation reactions. eurekaselect.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an amine source. By using chiral auxiliaries or catalysts, the stereochemistry of the resulting tetrahydropyridine (B1245486) can be controlled.

An example of a pseudo five-component reaction for the synthesis of substituted piperidines involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net While this specific example leads to a different substitution pattern than that of this compound, the underlying principle of constructing the piperidine ring through a multicomponent condensation is a powerful strategy. The resulting tetrahydropyridine can then be further modified and reduced to obtain the desired stereoisomer of the target piperidine alkaloid.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde | Amine | 1,3-Dicarbonyl Compound | Substituted Tetrahydropyridine |

Chemical Analogues, Derivatives, and Structure Activity Relationship Sar Insights

Development of Synthetic Analogues for Chemical Biology Investigations

The creation of synthetic analogues is a cornerstone of medicinal chemistry, allowing for the systematic probing of molecular interactions and the optimization of biological activity.

While the synthetic methodologies applied to (+)-Deoxocassine and its relatives demonstrate considerable flexibility, specific research detailing the synthesis and exploration of the C-6 ethyl analogue of this compound is not prominently available in existing scientific literature. The adaptability of the synthetic routes suggests that such an analogue is chemically accessible, but dedicated studies on its properties and biological implications have not been published.

The β-hydroxypiperidine motif is a crucial structural component found in a wide array of natural products and pharmacologically active compounds, including the family to which this compound belongs. This scaffold is of significant interest to synthetic and medicinal chemists due to its prevalence and its role in defining the biological activity of many molecules. The development of synthetic methods, such as those involving the anodic oxidation of carbamates followed by hydroboration, has provided pathways to access β-hydroxypiperidine alkaloids. The manipulation of strained heterocycles like aziridines is another powerful strategy for the stereocontrolled synthesis of complex amine-containing scaffolds, which are often found in pharmaceutically relevant molecules. nih.gov

Strategic Design and Synthesis of "Supernatural Products" for Enhanced Properties

The concept of "supernatural products" involves the strategic design and synthesis of analogues that possess properties superior to the parent natural product. researchgate.net This approach aims to enhance specific characteristics such as biological activity, target selectivity, durability, and metabolic stability. researchgate.net The design principles for these supernatural products leverage insights from total synthesis, which allows for deep-seated structural modifications not achievable through semi-synthetic methods. By creating simplified, yet more potent or stable analogues, researchers can develop improved molecular tools for biological investigation and potential therapeutic agents. researchgate.net This strategy represents a shift from merely recreating a natural product to intelligently redesigning it for superior functional outcomes. researchgate.net

Interdisciplinary Research Perspectives: Chemical Biology and Molecular Mechanisms

(+)-Deoxocassine as a Molecular Scaffold for Probing Biological Systems

This compound, a naturally occurring piperidine (B6355638) alkaloid, presents a compelling molecular scaffold for the exploration of biological systems. evitachem.com Its structure, characterized by a piperidine ring with a hydroxyl group at the 3-position, a methyl group at the 2-position, and a long dodecyl chain at the 6-position, offers a unique three-dimensional architecture. evitachem.com The specific all-cis relative configuration of these substituents is a critical feature that can be exploited in the design of molecular probes. evitachem.com

The utility of a molecular scaffold in chemical biology lies in its ability to serve as a core structure upon which diverse functional groups can be systematically added. frontiersin.org This process allows for the creation of a library of related compounds, or analogs, each with slightly different properties. In the context of this compound, its piperidine core is a prevalent feature in many biologically active natural products and pharmaceuticals. rsc.org This structural motif provides a rigid framework that can be chemically modified to present different functionalities in precise spatial orientations. By using this compound as a starting point, chemists can synthesize derivatives designed to interact with specific biological targets, thereby "probing" their function within a complex biological environment like a cell or organism. uqiitd.orgbeilstein-journals.org The inherent chirality of this compound, with its three stereocenters, is particularly valuable, as biological systems are often highly sensitive to the stereochemistry of interacting molecules. evitachem.com

Exploration of Biological Functions via Chemical Tools

The transformation of a natural product scaffold like this compound into a chemical tool is a key strategy in chemical biology for dissecting complex biological processes. This involves the rational design and synthesis of molecules that can modulate and report on the activity of specific proteins or pathways.

A primary application of chemical tools is the targeted inhibition or activation of proteins, such as enzymes or receptors, to understand their roles in cellular signaling. nih.govnih.gov A molecular scaffold like this compound can be appended with specific functional groups, or "warheads," designed to react with a target protein. nih.gov For instance, an electrophilic group could be added to the deoxocassine (B1246555) structure to enable covalent modification of a catalytic residue (like cysteine, serine, or threonine) in a protease active site. nih.gov

The development of such tools allows researchers to control the activity of a specific protein in time and space, observing the downstream consequences on cellular behavior. This approach can reveal the protein's function in a way that genetic methods sometimes cannot. While specific protein inhibitors directly derived from this compound are a subject of ongoing research, the principle remains a powerful paradigm in medicinal chemistry. evitachem.comnih.gov The goal is to create potent and selective modulators; for example, a synthetic derivative might be designed to disrupt a specific protein-protein interaction (PPI), a strategy that has proven effective for complex targets like the transcription factor MYC. nih.gov The modular nature of the deoxocassine scaffold is well-suited for such synthetic diversification. rsc.org

To visualize and quantify the activity of a target molecule within a biological system, chemical tools are often equipped with reporter tags. nih.gov These can include fluorescent dyes or other labels that allow for detection through advanced microscopy techniques. frontiersin.orgrsc.org Activity-Based Probes (ABPs) are a class of such tools, typically comprising a reactive warhead, a linker, and a reporter tag. nih.gov The warhead directs the probe to active forms of a target enzyme, and the reporter tag enables visualization and quantification. nih.gov

A scaffold like this compound could be functionalized with a fluorescent group, allowing researchers to track its localization within cells or tissues. frontiersin.org This would provide valuable information about where the compound accumulates and, by extension, where its potential targets might reside. Such imaging agents are crucial for assessing whether a potential drug is reaching its intended target in a living organism. nih.gov Furthermore, by using techniques like time-of-flight mass spectrometry combined with liquid chromatography, researchers can quantify the levels of small molecules and their metabolites, providing a detailed picture of their metabolic fate and activity. researchgate.net

Identification of Potential Molecular Targets and Pathways

A central goal of using scaffolds like this compound is to identify novel molecular targets and the biological pathways they regulate, which can lead to new therapeutic strategies and a deeper understanding of biology.

This compound is an alkaloid produced by plants of the Cassia and Prosopis species. evitachem.com Alkaloids are a major class of secondary metabolites, which are compounds not essential for a plant's basic growth but that serve specialized roles, particularly in defense against external threats. interesjournals.orgresearchgate.net Plants produce a vast arsenal (B13267) of such chemicals to protect themselves from herbivores and pathogens. interesjournals.orgnumberanalytics.comnih.gov

The unique structure of this compound has garnered significant interest in synthetic organic chemistry as a scaffold for creating new, biologically active compounds. evitachem.com The piperidine core is a "privileged scaffold," meaning it is a structural framework that appears frequently in known drugs and bioactive molecules. rsc.org Its presence in compounds like the antithrombotic agent afegostat (B62552) highlights the therapeutic potential of this chemical family. rsc.org

Research focuses on using the this compound structure as a starting point for chemical synthesis to generate libraries of novel derivatives. evitachem.com Chemists can modify the hydroxyl group, the methyl group, or the long alkyl chain to fine-tune the molecule's properties, such as its ability to bind to a specific biological target or its metabolic stability. evitachem.com This approach opens avenues for discovering new pharmaceuticals that could address a wide range of health problems. evitachem.com The ultimate goal is to develop molecules with high efficacy and selectivity for their intended targets, a central theme in modern drug discovery.

Investigations into the molecular mechanisms of related piperidine derivatives, including enzyme inhibition (e.g., glucosylceramide synthase, sphingosine-1-phosphate lyase).

Piperidine alkaloids, a class of compounds to which this compound belongs, are known for their diverse biological activities, including the inhibition of key enzymes involved in cellular processes. taylorandfrancis.comencyclopedia.pubresearchgate.net Research into related piperidine derivatives has shed light on their potential as inhibitors of enzymes like glucosylceramide synthase (GCS) and sphingosine-1-phosphate lyase (SPL).

Glucosylceramide Synthase (GCS) Inhibition:

Glucosylceramide synthase is a critical enzyme in the biosynthesis of glycosphingolipids, which are integral components of cell membranes and are involved in various cellular functions. google.comnih.gov The inhibition of GCS is a validated therapeutic strategy for certain lysosomal storage disorders like Gaucher disease. nih.gov Some piperidine derivatives have been investigated as GCS inhibitors. nih.gov For instance, D-threo-PDMP, a ceramide analogue, has been identified as an inhibitor of glucosylceramide synthase. beilstein-journals.org The development of potent and selective GCS inhibitors remains an active area of research, with a focus on understanding the structure-activity relationships that govern their inhibitory potential. nih.govnih.gov

Sphingosine-1-Phosphate Lyase (SPL) Inhibition:

Sphingosine-1-phosphate lyase is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a crucial signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. mdpi.comnih.gov Consequently, inhibiting SPL presents a therapeutic opportunity to modulate S1P levels and influence these pathways. nih.gov While specific studies on this compound's direct effect on SPL are not extensively documented, the broader class of piperidine alkaloids is being explored for its potential to interact with enzymes in the sphingolipid metabolic pathway. csic.esresearchgate.net The design of mechanism-based inhibitors for SPL is an area of growing interest, with researchers synthesizing analogues of sphingosine-1-phosphate to probe the enzyme's active site and mechanism. csic.es

Discussions on molecular targets such as Cyclooxygenase 2 (COX-2) in a broader context of medicinal chemistry.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a pivotal role in inflammation and pain. brieflands.com It is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.com The selective inhibition of COX-2 over its isoform, COX-1, is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with traditional NSAIDs. brieflands.comnih.gov

While direct inhibition of COX-2 by this compound has not been a primary focus of research, the piperidine scaffold is found in various compounds designed as selective COX-2 inhibitors. tandfonline.comacs.org The structural features of the piperidine ring can be exploited to achieve desired binding interactions within the COX-2 active site. brieflands.comtandfonline.com For example, the introduction of specific substituents on the piperidine ring can enhance potency and selectivity for COX-2. brieflands.com The study of various heterocyclic compounds, including those with pyrazole (B372694) and imidazothiazole cores, has provided valuable insights into the design of novel COX-2 inhibitors. brieflands.comtandfonline.commdpi.com Alkaloids, as a diverse group of natural compounds, have also shown potential as COX-2 inhibitors, making them interesting leads for anticancer drug discovery. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery Platforms

The exploration of natural products like this compound and their synthetic analogues provides significant contributions to the field of medicinal chemistry and the development of robust drug discovery platforms.

Leveraging natural product architectures in rational drug design.

Natural products have historically been a rich source of inspiration for drug discovery, offering a vast diversity of chemical scaffolds that are often absent in synthetic compound libraries. scirp.orgsld.cu The unique and complex architecture of natural products like this compound provides a valuable starting point for the rational design of new therapeutic agents. acs.orgmdpi.com Medicinal chemists often use the core structures of natural products as templates to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. scirp.org This approach, often referred to as natural product-inspired drug discovery, combines the biological relevance of natural scaffolds with the power of synthetic chemistry to create novel drug candidates. acs.org The piperidine ring system, for instance, is a common motif in many bioactive natural products and has been extensively utilized in the design of new drugs. encyclopedia.pubresearchgate.netunimi.it

Understanding the challenges and advantages of natural products in drug discovery, emphasizing synthetic accessibility and structural complexity.

The use of natural products in drug discovery presents both distinct advantages and significant challenges.

Advantages:

Structural Diversity: Natural products exhibit immense structural and chemical diversity, providing access to novel chemical spaces that are often underexplored by synthetic libraries. scirp.orgsld.cuijpsjournal.com

Biological Relevance: Having evolved in biological systems, natural products are often inherently bioactive and possess drug-like properties. scirp.orgijpsjournal.com

Novel Mechanisms of Action: They frequently operate through novel mechanisms of action, which can be crucial for tackling diseases with resistance to existing therapies. ijpsjournal.com

Challenges:

Structural Complexity: The intricate structures of many natural products can make their total synthesis difficult, expensive, and inefficient. scirp.orgopenaccessjournals.com

Synthetic Accessibility: Creating structural analogues to explore structure-activity relationships can be challenging due to the complexity of the parent molecule. ijpsjournal.comopenaccessjournals.com

Supply and Potency: Issues related to the sustainable supply of the natural source, as well as the potency and potential toxicity of the isolated compounds, are common hurdles. frontiersin.org

Overcoming these challenges often involves a multidisciplinary approach, integrating synthetic chemistry, molecular modeling, and biological evaluation to optimize lead compounds derived from natural sources.

Integration of enzymology, genetics, and analytical techniques in natural products research.

Modern natural product research relies heavily on the integration of various scientific disciplines to accelerate the discovery and characterization of bioactive compounds.

Enzymology: The study of enzymes and their mechanisms is crucial for understanding how natural products exert their biological effects and for identifying new drug targets. niscpr.res.in

Genetics and Genomics: Advances in genomics and bioinformatics allow researchers to identify the biosynthetic gene clusters responsible for producing natural products, enabling the targeted discovery of new compounds and the engineering of novel analogues. acs.org

Analytical Techniques: Sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the isolation, purification, and structural elucidation of natural products from complex mixtures. niscpr.res.inmdpi.com

This integrated approach creates a powerful workflow, from the identification of a promising natural source to the elucidation of the active compound's structure and mechanism of action. acs.org

Application of chemical proteomics for target identification in natural product studies.

A significant challenge in natural product research is identifying the specific molecular targets through which a compound exerts its biological effects. Chemical proteomics has emerged as a powerful set of techniques to address this challenge. nih.govnih.gov

These approaches can be broadly categorized as:

Labeled Methods: These involve attaching a tag (e.g., biotin (B1667282) or a fluorescent dye) to the natural product to create a "probe." nih.gov This probe can then be used to "fish" for its binding partners (target proteins) within a complex biological sample. frontiersin.orgresearchgate.net

Label-Free Methods: These techniques identify target proteins without modifying the natural product, relying instead on detecting changes in protein stability or other properties upon binding of the compound. nih.govbenthamdirect.com

Chemical proteomics provides an unbiased way to identify a comprehensive set of protein targets for a given natural product, offering crucial insights into its mechanism of action and potential off-target effects. nih.govresearchgate.net This knowledge is invaluable for the development of safer and more effective drugs. benthamdirect.com

Q & A

Q. What established synthetic routes are available for (+)-Deoxocassine, and what are their key mechanistic considerations?

this compound is synthesized via stereoselective reductions and annulation strategies. For example, the Luche reduction (NaBH₄/CeCl₃) is employed to achieve selective 1,2-reduction of α,β-unsaturated ketones, as demonstrated in the synthesis of intermediates for (±)-azimic acid and this compound . Another approach involves Ramberg-Bäcklund reactions for constructing morpholine-like frameworks . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to control stereoselectivity, particularly in sterically hindered systems .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological rigor requires a combination of:

- NMR spectroscopy : 2D techniques (COSY, HSQC, HMBC) to resolve stereochemistry and verify connectivity.

- X-ray crystallography : Definitive proof of absolute configuration for chiral centers.

- Chiral HPLC or polarimetry : To confirm enantiomeric purity.

- Mass spectrometry (HRMS) : For molecular formula validation .

Q. What are the primary biological targets or activities associated with this compound in current literature?

While specific biological data are limited, this compound’s structural similarity to morpholine alkaloids suggests potential bioactivity in neurological or antimicrobial contexts. Researchers should conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls to validate findings .

Advanced Research Questions

Q. How can researchers address contradictions in reported stereoselectivity during this compound synthesis?

Discrepancies in stereoselectivity often arise from steric effects or solvent-dependent transition states. For example, bulky 2,6-disubstituted aminal systems in precursors can hinder axial hydride attack, favoring equatorial approach . To resolve such issues:

- Computational modeling (DFT) : Predict transition-state geometries and substituent effects.

- Solvent screening : Test polar aprotic vs. protic solvents to modulate reaction pathways.

- Chiral auxiliaries or catalysts : Introduce temporary stereochemical control elements .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Systematic structural modifications : Synthesize analogues with variations at C-6 (e.g., ethyl substitution ) or morpholine ring substituents.

- Biological testing tiers : Prioritize high-throughput screening followed by dose-response assays (IC₅₀/EC₅₀ determination).

- Molecular docking : Map interactions with putative targets (e.g., enzymes, receptors) to guide rational design .

Q. How should researchers approach conflicting data on the biological efficacy of this compound across studies?

Contradictions may stem from variability in assay conditions, cell lines, or compound purity. Mitigation strategies include:

- Replication studies : Reproduce experiments using identical protocols and sourced materials.

- Meta-analysis : Pool data from multiple studies to identify trends or outliers.

- Standardization : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. What experimental design principles are critical for ensuring reproducibility in this compound research?

- Detailed protocols : Document reaction conditions (e.g., temperature, catalyst loading) and purification methods (e.g., column chromatography gradients).

- Negative controls : Include sham reactions (e.g., no catalyst) to confirm pathway specificity.

- Statistical validation : Use ANOVA or t-tests with appropriate sample sizes (n ≥ 3) to assess significance .

Methodological Guidance

- Stereochemical Analysis : Combine NOESY NMR experiments with computational conformational analysis to resolve ambiguous stereochemistry .

- Data Reporting : Follow journal guidelines (e.g., RSC standards) for including raw spectral data, crystallographic files, and statistical outputs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.